molecular formula C15H23N B1525023 (3-Methylcyclohexyl)(2-methylphenyl)methanamine CAS No. 1250350-11-8

(3-Methylcyclohexyl)(2-methylphenyl)methanamine

Cat. No.: B1525023
CAS No.: 1250350-11-8
M. Wt: 217.35 g/mol
InChI Key: FOGSJWPUWBXGDC-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)(2-methylphenyl)methanamine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a phenyl ring substituted with a methyl group, both connected through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanamine typically involves the reaction of (3-methylcyclohexyl)methanamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

  • (3-Methylcyclohexyl)methanamine
  • (2-Methylphenyl)methanamine
  • (4-Methylcyclohexyl)methanamine

Comparison: (3-Methylcyclohexyl)(2-methylphenyl)methanamine is unique due to the presence of both cyclohexyl and phenyl rings with methyl substitutions, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .

Properties

IUPAC Name

(3-methylcyclohexyl)-(2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSJWPUWBXGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 2
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 3
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 4
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 5
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 6
(3-Methylcyclohexyl)(2-methylphenyl)methanamine

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